molecular formula C21H21FN2O3S B2437559 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide CAS No. 898416-26-7

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide

Cat. No.: B2437559
CAS No.: 898416-26-7
M. Wt: 400.47
InChI Key: WBVZSSHEKXPSLD-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is a complex organic compound that features a combination of fluorine, furan, indoline, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:

    Formation of the Indoline Moiety: This can be achieved through the reduction of indole derivatives under hydrogenation conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a suitable furan derivative.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced sulfonamide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Its unique structure allows it to be used in studies involving protein-ligand interactions.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(2-(furan-2-yl)ethyl)-2-methylbenzenesulfonamide
  • N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide
  • 4-chloro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide

Uniqueness

4-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-2-methylbenzenesulfonamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its analogs. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-4-fluoro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-15-13-17(22)8-9-21(15)28(25,26)23-14-19(20-7-4-12-27-20)24-11-10-16-5-2-3-6-18(16)24/h2-9,12-13,19,23H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVZSSHEKXPSLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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